
Methoxy-hepta(ethyleneglycol)-disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy-hepta(ethyleneglycol)-disulfide (MEGDS) is a disulfide bond-containing small molecule with a molecular weight of 252.3 Da. It is a member of the class of compounds known as heptaethylene glycol disulfides (HEGDs). MEGDS is a derivative of the natural amino acid cysteine, and is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes.
作用機序
Methoxy-hepta(ethyleneglycol)-disulfide works by forming a disulfide bond between two cysteine residues in a protein. This disulfide bond is stable and can be used to modify the structure and function of the protein. Additionally, this compound can be used to create a disulfide bridge between two proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can be used to modulate the activity of enzymes, alter the function of receptors, and affect the activity of transcription factors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Methoxy-hepta(ethyleneglycol)-disulfide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in organic solvents, which can limit its use in certain assays. Additionally, the disulfide bond formed by this compound can be easily cleaved by reducing agents, which can lead to unpredictable results.
将来の方向性
There are a number of potential future directions for the use of Methoxy-hepta(ethyleneglycol)-disulfide in scientific research. These include the use of this compound as a tool to study protein-protein interactions, the development of new methods for synthesizing this compound, and the use of this compound to study the effects of small molecules on cell signaling pathways. Additionally, there is potential for the use of this compound in drug discovery and development, as well as in the development of new therapeutic agents. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
合成法
Methoxy-hepta(ethyleneglycol)-disulfide can be synthesized from cysteine by a two-step chemical reaction. In the first step, cysteine is reacted with hydroxylamine hydrochloride to form a thiohydroxylamine derivative. The second step involves the reaction of the thiohydroxylamine derivative with ethylene glycol to form this compound. The reaction is carried out in aqueous solution at room temperature, and the resulting product is purified by recrystallization.
科学的研究の応用
Methoxy-hepta(ethyleneglycol)-disulfide is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes. It has been used to study the structure and dynamics of proteins, as well as to characterize the mechanism of action of drugs, enzymes, and other biomolecules. Additionally, this compound has been used in a variety of cell-based assays to study the effects of small molecules on cell signaling pathways.
特性
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVSUOIDPRRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

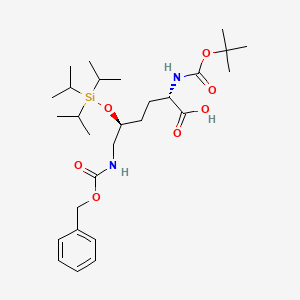
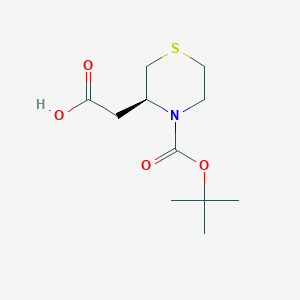
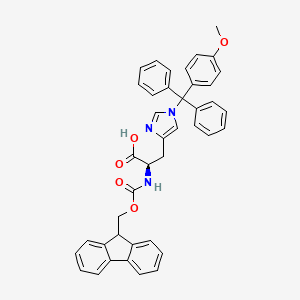
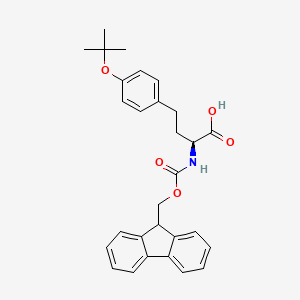

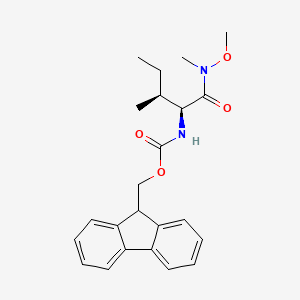


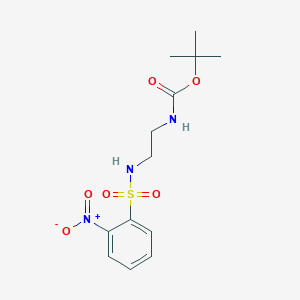
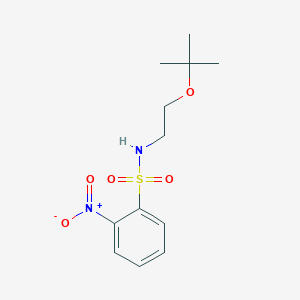
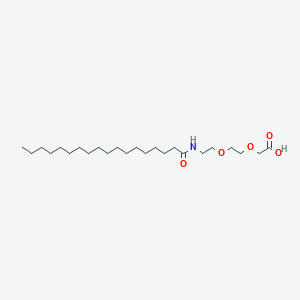
![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

